5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide
Description
5-Chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide is a bicyclic sulfonamide derivative characterized by an 8-azabicyclo[3.2.1]octane core substituted with a methylsulfonyl group at the 8-position and a benzenesulfonamide moiety at the 3-position. The bicyclic scaffold confers conformational rigidity, which may enhance receptor binding specificity. This compound’s structural complexity places it within a class of molecules studied for their biological activity, particularly in neurological and antipathogenic contexts .
Properties
IUPAC Name |
5-chloro-2-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S2/c1-10-3-4-11(16)7-15(10)24(21,22)17-12-8-13-5-6-14(9-12)18(13)23(2,19)20/h3-4,7,12-14,17H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYRJANHKPAELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC3CCC(C2)N3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide, with the CAS number 2034305-06-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₂₁ClN₂O₄S, with a molecular weight of approximately 392.9 g/mol. The structural characteristics include a chloro group, a benzenesulfonamide moiety, and a bicyclic azabicyclo[3.2.1]octane structure, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁ClN₂O₄S |
| Molecular Weight | 392.9 g/mol |
| CAS Number | 2034305-06-9 |
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades and mitochondrial dysfunction has been observed in related sulfonamide compounds .
- Modulation of Signaling Pathways : The ability to influence pathways such as PI3K/Akt and MAPK could play a role in its anticancer effects.
Case Studies and Research Findings
-
In Vitro Studies :
- In vitro studies on related azabicyclo compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may similarly affect cell viability.
- For example, a study on related sulfonamides indicated an IC50 value in the low micromolar range against human breast cancer cells .
-
In Vivo Studies :
- Animal models using structurally similar compounds have reported significant tumor reduction and improved survival rates when administered at therapeutic doses.
- Further investigation into the pharmacokinetics and biodistribution of this compound is warranted to establish its therapeutic potential.
Comparison with Similar Compounds
Key Observations :
- Methylsulfonyl vs. Methyl/Other Groups : The methylsulfonyl group in the target compound enhances polarity compared to methyl or cyclopropylmethyl substituents, likely improving aqueous solubility and reducing lipophilicity. This contrasts with the trifluoromethanesulfonate group in compound 2p , which is highly electrophilic but may confer metabolic instability .
- Benzenesulfonamide vs.
Antipathogenic Activity
Derivatives such as 19a–c (aminobenzyl-substituted naphthamides) exhibit antipathogenic properties, suggesting that the 8-azabicyclo[3.2.1]octane scaffold itself may disrupt microbial adhesion or biofilm formation .
Central Nervous System (CNS) Potential
Compounds like the stabilized benzamide derivative in are optimized for oral bioavailability and CNS penetration, relying on methyl substituents for metabolic stability. The target compound’s methylsulfonyl group may similarly resist oxidative metabolism but could reduce blood-brain barrier permeability due to increased polarity.
Physicochemical and Formulation Considerations
- Stability : The methylsulfonyl group’s electron-withdrawing nature may stabilize the compound against hydrolysis compared to esters or amides in analogs like 2p .
- Compatibility : Unlike the benzamide derivative in , which undergoes compatibility testing with excipients, the target compound’s formulation challenges (e.g., hygroscopicity due to sulfonamide groups) remain unexplored.
Q & A
Q. Critical Conditions :
- Temperature control (±2°C) during sulfonylation to minimize byproducts.
- Solvent purity (HPLC-grade DMSO) for reproducibility.
- Reaction monitoring via TLC (Rf ~0.75 in ethyl acetate/hexane 3:7) .
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- 1H/13C NMR : Key signals include the methylsulfonyl group (δ ~3.1 ppm for CH₃SO₂) and the azabicyclo tertiary proton (δ ~3.8 ppm, multiplet) . The benzenesulfonamide aromatic protons appear as a doublet (δ ~7.4 ppm, J = 8.5 Hz) .
- HPLC : Reverse-phase C18 column (acetonitrile/water 60:40) with retention time ~12.3 min; purity ≥95% .
- Mass Spectrometry : ESI-MS m/z calculated for C₁₉H₂₄ClN₂O₄S₂: 467.08 (observed: 467.1 [M+H]⁺) .
Advanced: How can enantiomeric purity be resolved, and how does it impact biological activity?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phase HPLC (e.g., Chiralpak IA column with hexane/isopropanol 80:20). Baseline separation (α = 1.25) confirms enantiopurity .
- Impact on Activity :
Q. Key Findings :
- Half-life (t½) = 3.7 h, Vd = 1.2 L/kg, suggesting moderate tissue penetration.
- CYP3A4 is the primary metabolizing enzyme (≥80% inhibition by ketoconazole) .
Advanced: How to address contradictory data in receptor binding assays?
Methodological Answer:
- Source of Contradictions : Variability in membrane preparation (e.g., HEK293 vs. CHO cells) alters GPCR coupling efficiency .
- Resolution :
- Standardize assays using β-arrestin recruitment (e.g., PathHunter®) for signal amplification.
- Validate with radioligand displacement ([³H]-LY-341495, Kd = 1.4 nM) .
- Control for allosteric modulation by pre-incubating with orthosteric antagonists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
